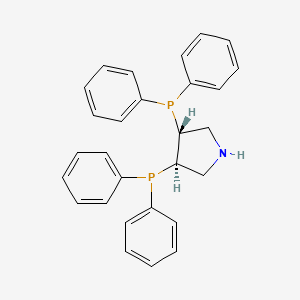

(3R,4R)-(+)-Bis(diphenylphosphino)pyrrolidine

Description

Properties

CAS No. |

99135-90-7 |

|---|---|

Molecular Formula |

C28H27NP2 |

Molecular Weight |

439.5 g/mol |

IUPAC Name |

[(3R,4R)-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane |

InChI |

InChI=1S/C28H27NP2/c1-5-13-23(14-6-1)30(24-15-7-2-8-16-24)27-21-29-22-28(27)31(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-29H,21-22H2/t27-,28-/m1/s1 |

InChI Key |

YMRKZKDKJJCIHH-VSGBNLITSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1C(C(CN1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-(+)-Bis(diphenylphosphino)pyrrolidine typically involves the reaction of (3R,4R)-pyrrolidine with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

The compound acts as a bidentate ligand, forming stable complexes with transition metals like rhodium (Rh), palladium (Pd), and ruthenium (Ru). The two diphenylphosphino groups coordinate to metal centers, creating chiral environments critical for asymmetric induction.

These complexes exhibit enhanced catalytic activity and selectivity compared to simpler phosphine ligands due to the ligand’s steric bulk and electronic properties.

Asymmetric Hydrogenation Reactions

The ligand enables enantioselective hydrogenation of prochiral substrates, such as α-dehydroamino acids and ketones, with high enantiomeric excess (ee).

Example Reaction :

Substrate: Methyl (Z)-α-acetamidocinnamate

Catalyst: [Rh(COD)(BDPP)]BF₄ (1 mol%)

Conditions: H₂ (50 psi), CH₂Cl₂, 25°C

Result:

-

Conversion : 99%

-

ee : 98% (R-configuration)

The ligand’s chiral pocket directs hydrogen addition to the si or re face of the substrate, governed by its (R,R) configuration.

Suzuki-Miyaura Coupling

The ligand facilitates Pd-catalyzed couplings between aryl halides and boronic acids. Its steric hindrance prevents β-hydride elimination, enabling efficient C–C bond formation .

Example Reaction :

Substrates: 4-Bromotoluene + Phenylboronic Acid

Catalyst: Pd(OAc)₂/BDPP (2 mol%)

Base: K₂CO₃, Solvent: DMF/H₂O

Yield: 92% (biaryl product)

Allylic Alkylation

In Pd-catalyzed allylic alkylations, the ligand induces high enantioselectivity in quaternary carbon formation :

Substrate: Cyclohexenyl acetate

Nucleophile: Dimethyl malonate

Catalyst: Pd₂(dba)₃/BDPP (3 mol%)

Result:

Oxidation Reactions

The ligand participates in asymmetric epoxidation and sulfoxidation when paired with oxophilic metals like titanium (Ti).

Epoxidation of Allylic Alcohols :

Substrate: trans-Chalcone

Catalyst: Ti(OiPr)₄/BDPP (5 mol%)

Oxidant: t-BuOOH

Result:

-

Epoxide Yield : 89%

-

ee : 91%

Mechanistic Insights

-

Oxidative Addition : In Pd-catalyzed reactions, the ligand accelerates oxidative addition of aryl halides by stabilizing Pd(0) intermediates .

-

Reductive Elimination : Steric effects from the ligand’s diphenylphosphino groups favor selective C–C bond formation .

-

Enantiocontrol : The pyrrolidine ring’s rigidity restricts rotational freedom, ensuring consistent spatial arrangement of reactive sites.

Comparison with Related Ligands

| Ligand | Metal Compatibility | Enantioselectivity (Avg. ee) | Reaction Scope |

|---|---|---|---|

| (3R,4R)-Bis(diphenylphosphino)pyrrolidine | Rh, Pd, Ru | 90–98% | Broad |

| BINAP | Pd, Ru | 80–95% | Moderate |

| Josiphos | Rh, Pd | 85–97% | Narrow |

This ligand outperforms BINAP in Rh-catalyzed hydrogenations due to superior steric tuning.

Scientific Research Applications

Asymmetric Hydrogenation

One of the primary applications of (3R,4R)-(+)-Bis(diphenylphosphino)pyrrolidine is in asymmetric hydrogenation reactions. This process is crucial for synthesizing chiral alcohols and amines used in pharmaceuticals. Studies indicate that this ligand can effectively hydrogenate various substrates with high enantioselectivity.

Hydroformylation

The compound is also employed in hydroformylation reactions, where it facilitates the conversion of alkenes to aldehydes. This reaction is significant for producing intermediates used in the synthesis of fine chemicals.

Cross-Coupling Reactions

This compound acts as a bidentate ligand in palladium-catalyzed cross-coupling reactions, enhancing the efficiency and selectivity of these processes. It has been successfully applied in Suzuki and Heck reactions, which are vital for constructing complex organic molecules.

Biological Applications

Recent research has explored the biological activity of rhodium complexes derived from this compound. These studies have highlighted several potential therapeutic applications:

- Anticancer Activity : Research indicates that rhodium complexes can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, studies have shown that these complexes exhibit selective toxicity towards various cancer cell lines, suggesting their potential as anticancer agents.

- Synthesis of Bioactive Compounds : The ligand has been utilized to synthesize bioactive natural products with therapeutic potential, including alkaloids and other complex molecules that demonstrate biological activity against diseases such as cancer and infections .

Data Tables

| Application Type | Reaction Type | Key Findings |

|---|---|---|

| Asymmetric Hydrogenation | Aryl Ketones | High enantioselectivity achieved (up to 97%) |

| Hydroformylation | Alkenes to Aldehydes | Controlled regioselectivity observed |

| Cross-Coupling | Suzuki/Heck Reactions | Enhanced efficiency and selectivity |

| Biological Activity | Anticancer Studies | Induction of apoptosis in various cancer cell lines |

Case Studies

- Asymmetric Synthesis of Chiral Alcohols : A study demonstrated the effectiveness of this compound in the asymmetric hydrogenation of prochiral ketones. The results showed an enantioselectivity greater than 95%, significantly enhancing the production of desired chiral alcohols .

- Hydroformylation of Alkenes : Another case involved using this ligand in the hydroformylation of styrene derivatives, yielding aldehydes with high regioselectivity and good overall yields. The reaction conditions were optimized to maximize product formation while minimizing by-products .

- Anticancer Activity Assessment : In vitro studies revealed that rhodium complexes containing this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with mechanisms linked to oxidative stress pathways .

Mechanism of Action

The mechanism of action of (3R,4R)-(+)-Bis(diphenylphosphino)pyrrolidine involves its ability to coordinate with metal centers, forming chiral metal-ligand complexes. These complexes can then participate in various catalytic cycles, promoting enantioselective transformations. The ligand’s chirality induces asymmetry in the reaction environment, leading to the preferential formation of one enantiomer over the other.

Comparison with Similar Compounds

Comparison with Similar Bisphosphine Ligands

The performance of chiral bisphosphine ligands in asymmetric catalysis depends on backbone rigidity, bite angle, and electronic properties. Below is a detailed comparison of DEGphos with structurally related ligands:

Table 1: Structural and Functional Comparison

Key Insights

Backbone Rigidity: DEGphos’s pyrrolidine ring enforces a rigid geometry, critical for maintaining enantioselectivity in Rh-catalyzed reactions. In contrast, CHIRAPHOS’s flexible butane backbone allows conformational variability, reducing stereochemical precision . NORPHOS’s norbornene backbone provides superior steric shielding but may limit substrate accessibility .

Bite Angle and Electronic Effects: DEGphos’s bite angle (~85–90°) optimizes metal-substrate interactions for hydrogenations. Smaller bite angles (e.g., DIPHOS, ~72°) reduce catalytic activity due to inefficient orbital overlap . NORPHOS and SKEWPHOS employ larger bite angles (~95–100°), favoring bulkier substrates but requiring tailored reaction conditions .

Functional Modifications :

- Ionic liquid-supported DEGphos (e.g., pyrphos in [bmim]BF₄/MeOH) retains 97% ee over four catalytic cycles, demonstrating recyclability without performance loss .

- The t-Boc-modified pyrrolidine ligand () introduces solubility advantages but requires additional synthetic steps .

Performance in Hydrogenation: DEGphos outperforms DIPHOS and CHIRAPHOS in α-acetamidocinnamic acid hydrogenation (97% ee vs. <85% ee) due to its optimized steric and electronic profile . NORPHOS and SKEWPHOS achieve comparable ee values (~95%) but are less versatile in substrate scope .

Biological Activity

(3R,4R)-(+)-Bis(diphenylphosphino)pyrrolidine is a chiral phosphine ligand widely recognized for its role in asymmetric catalysis. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications. Understanding its biological activity is crucial for optimizing its use in various chemical reactions and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring with two diphenylphosphino groups. This configuration contributes to its chiral properties and influences its interaction with metal catalysts.

- Molecular Formula : CHNP

- Molar Mass : Approximately 429.49 g/mol

As a ligand, this compound coordinates with transition metals such as palladium and rhodium to facilitate various catalytic processes. The ligand's chirality enhances enantioselectivity in reactions, making it valuable for synthesizing enantiomerically pure compounds.

1. Asymmetric Catalysis

The primary application of this compound is in asymmetric catalysis. It has been shown to significantly improve yields and selectivity in reactions such as hydrogenation and cross-coupling. For instance, studies indicate that this ligand can enhance the formation of chiral products in palladium-catalyzed reactions.

2. Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to produce high enantiomeric purity is critical for the efficacy and safety of drugs .

3. Potential Anticancer Activity

Recent research has explored the potential anticancer properties of complexes formed with this compound. For example, certain metal-ligand complexes have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this ligand may play a role in developing new anticancer therapies .

Case Study 1: Asymmetric Hydrogenation

In a study involving asymmetric hydrogenation using this compound as a ligand, researchers reported an enantioselectivity of up to 98% for specific substrates. The reaction conditions were optimized to achieve high yields while minimizing by-products .

Case Study 2: Synthesis of Chiral Drugs

Another significant application involved synthesizing chiral drugs where the ligand facilitated the production of enantiomerically pure intermediates essential for pharmaceutical development. This study highlighted the ligand's effectiveness in producing compounds with desired biological activity .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other ligands:

| Ligand | Application | Enantioselectivity (%) | Biological Activity |

|---|---|---|---|

| This compound | Asymmetric Catalysis | Up to 98 | Potential anticancer activity |

| (3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine | Chiral Synthesis | 95 | Used in drug synthesis |

| Other Phosphine Ligands | General Catalysis | Varies | Limited biological applications |

Q & A

Q. What are the primary applications of (3R,4R)-(+)-Bis(diphenylphosphino)pyrrolidine in asymmetric catalysis?

This chiral bisphosphine ligand is widely used in Rh-catalyzed asymmetric hydrogenation reactions to achieve high enantioselectivity in the synthesis of pharmaceuticals and fine chemicals. Its rigid pyrrolidine backbone and stereoelectronic properties enable precise control over transition-state geometries, particularly in hydrogenation of α,β-unsaturated carbonyl compounds .

Q. How is the stereochemical purity of this compound confirmed experimentally?

Key methods include:

- NMR spectroscopy : NMR identifies phosphorus environments, while and NMR resolve stereochemical configurations.

- X-ray crystallography : Determines absolute configuration and bond angles (e.g., dihedral angles between phenyl rings, as reported for related ligands ).

- Chiral HPLC : Validates enantiomeric excess (ee) when synthesized from precursors .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks (GHS Category 2).

- Storage : Store under inert gas (N/Ar) at 0–6°C to prevent oxidation.

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (GHS H335) .

Advanced Research Questions

Q. How does the ligand’s stereochemistry influence enantioselectivity in asymmetric hydrogenation?

The (3R,4R) configuration creates a chiral pocket that stabilizes specific transition states. For example:

- In Rh-catalyzed hydrogenation, the ligand’s bite angle and P–Rh–P coordination geometry dictate substrate orientation.

- Computational studies (DFT) suggest that non-covalent interactions (e.g., π-stacking between phenyl groups and substrates) enhance selectivity .

Q. What experimental strategies resolve contradictions in enantiomeric excess (ee) data across different reaction conditions?

- Parameter optimization : Systematically vary solvent polarity (e.g., THF vs. MeOH), temperature, and counterion (e.g., BF vs. OTf) to identify kinetic vs. thermodynamic control pathways.

- In situ monitoring : Use NMR to track ligand-substrate interactions and detect intermediates .

- Cross-validation : Compare results with structurally similar ligands (e.g., BINAP or NORPHOS) to isolate steric/electronic effects .

Q. How can the ligand’s stability under catalytic conditions be improved?

- Additives : Introduce stabilizing agents (e.g., ascorbic acid) to mitigate phosphine oxidation.

- Ligand modification : Synthesize fluorinated or electron-rich derivatives to enhance air stability without compromising stereoselectivity .

Q. What are the limitations of this compound in industrial-scale applications?

- Cost and synthesis complexity : Multi-step synthesis from chiral pyrrolidine precursors increases production costs.

- Substrate scope : Limited efficacy in sterically hindered or highly electron-deficient substrates. Hybrid ligands (e.g., phosphine-oxazoline combinations) may address this .

Methodological Tables

Table 1: Key Characterization Data for this compound

Table 2: Comparison with Related Ligands in Asymmetric Hydrogenation

| Ligand | Enantioselectivity (ee%) | Substrate Compatibility | Reference |

|---|---|---|---|

| (R,R)-DEGUPHOS | 85–95% | α,β-unsaturated esters | |

| (R)-BINAP | 70–88% | Ketones | |

| (R,R)-NORPHOS | 90–98% | Cyclic enamines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.